
1-(3,5-Dichloropyridin-4-yl)ethanol
説明
1-(3,5-Dichloropyridin-4-yl)ethanol is a chemical compound with the CAS Number: 1254473-66-9 . It has a molecular weight of 192.04 and a linear formula of C7H7Cl2NO . It is a solid substance that is stored in a dry, sealed environment, preferably in a freezer under -20C .
Synthesis Analysis
The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol involves several steps. For instance, ®-1-(3,5-Dichloropyridin-4-yl)ethanol can be synthesized from ®-1-(3,5-dichloropyridin-4-yl)ethanol using methanesulfonyl chloride in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1-(3,5-Dichloropyridin-4-yl)ethanol is represented by the linear formula C7H7Cl2NO . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
1-(3,5-Dichloropyridin-4-yl)ethanol is a solid substance . It has a molecular weight of 192.04 . The compound is stored in a dry, sealed environment, preferably in a freezer under -20C .科学的研究の応用
Chiral Synthesis and Enantioselective Reactions
Chirality plays a crucial role in drug efficacy and safety. Interestingly, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol and ®-1-(3,5-Dichloropyridin-4-yl)ethanol exist as enantiomers. These mirror-image forms can exhibit distinct biological activities. Scientists investigate their enantioselective synthesis and evaluate their effects on biological targets .
Biological Studies: Probing Receptor Binding Sites
Researchers use 1-(3,5-Dichloropyridin-4-yl)ethanol as a tool to probe receptor binding sites. By modifying its structure, they gain insights into ligand-receptor interactions, which aids in drug design and understanding biological processes.
Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-2-methylbenzenesulfonamide and its enantiomer on FGFR1 kinase. Phys. Chem. Chem. Phys. 2019, 21, 25, 13758–13767. DOI: 10.1039/C9CP02112D
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319-H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyridin-4-yl)ethanol | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

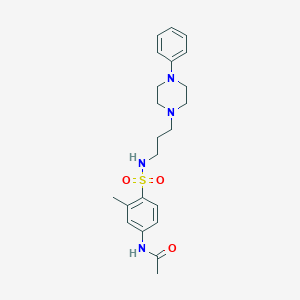

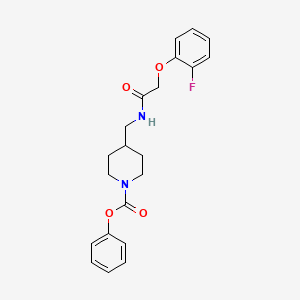
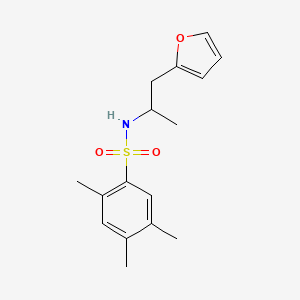
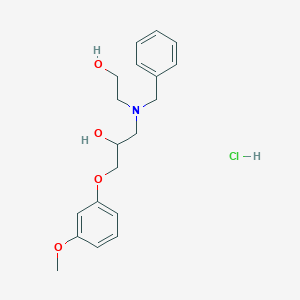
![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)
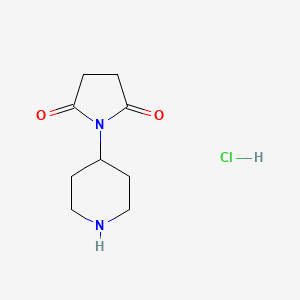
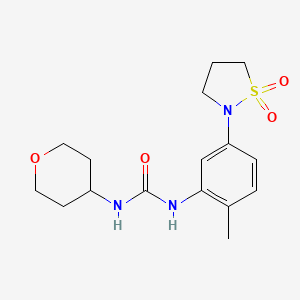
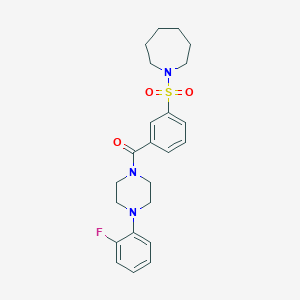
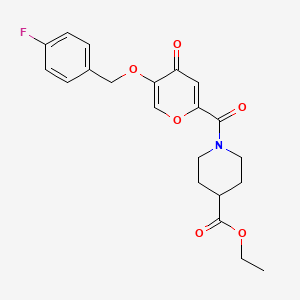

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)
